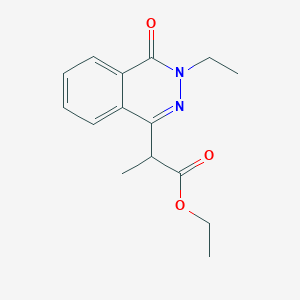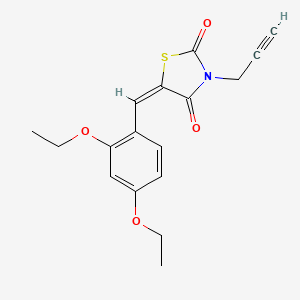
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as DF-MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DF-MPAA is a synthetic compound that was first synthesized in 2005 by a group of researchers at the University of California, San Francisco. Since its discovery, DF-MPAA has been the subject of extensive research to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit MAO-B activity, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve mitochondrial function, which is important for energy production in cells.
実験室実験の利点と制限
One advantage of using 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is its specificity for MAO-B inhibition. This allows researchers to investigate the role of MAO-B in various disease states and to develop new treatments that target this enzyme. However, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has some limitations as well. It is a synthetic compound that may not accurately mimic the effects of natural compounds in the body. Additionally, the complex synthesis process and high cost of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One area of focus is the development of new treatments for Parkinson's disease that target MAO-B activity. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide may also have potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide and to identify any potential side effects or limitations of its use.
合成法
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is synthesized through a multistep process that involves the reaction of 2,4-difluorophenol with ethyl chloroacetate to form 2,4-difluorophenoxyethyl acetate. This intermediate is then reacted with N-methylpiperidine to form the final product, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for neurological disorders such as Parkinson's disease. Studies have shown that 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide can protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of Parkinson's disease.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-18-6-4-11(5-7-18)17-14(19)9-20-13-3-2-10(15)8-12(13)16/h2-3,8,11H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBNACRFSJQPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)